1-Azabicyclo[3.2.1]octane-4-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NS |
|---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octane-4-thiol |
InChI |
InChI=1S/C7H13NS/c9-7-2-4-8-3-1-6(7)5-8/h6-7,9H,1-5H2 |
InChI Key |
MLNLIJNQQYGNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC(C1C2)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Azabicyclo 3.2.1 Octane 4 Thiol and Its Analogs
Strategies for the Stereocontrolled Construction of the 1-Azabicyclo[3.2.1]octane Core
The 1-azabicyclo[3.2.1]octane skeleton is a key structural motif found in a variety of biologically significant compounds, including tropane (B1204802) alkaloids (which contain the isomeric 8-azabicyclo[3.2.1]octane core). ehu.esrsc.org Its synthesis has attracted considerable attention, leading to the development of several robust strategies that allow for precise control over the three-dimensional arrangement of the atoms.
Multi-step cyclization represents a classical yet effective approach for assembling bridged azabicyclic systems. These strategies often involve the sequential formation of the individual rings from an acyclic or monocyclic precursor. A common tactic involves an initial ring-closing reaction to form a piperidine (B6355638) or pyrrolidine (B122466) ring, followed by a second intramolecular reaction to forge the bridging bond, thus completing the bicyclic framework.
One such approach is the tandem C-H olefination and intramolecular amidation. nih.gov In a reported synthesis of the related normorphan skeleton, a directed palladium-catalyzed γ-C(sp³)–H olefination of an aminocyclohexane with a gem-dibromoalkene is performed. nih.gov This is followed by a consecutive intramolecular copper-catalyzed amidation of the resulting 1-bromo-1-alkenylated product to yield the bridged nitrogen skeleton in a step-economic fashion. nih.gov Another powerful method involves a nitrene/alkyne cascade reaction which can form functionalized bridged azacycles. acs.orgnih.gov This process begins with an initial Huisgen cyclization, followed by nitrene insertion, and can be used to create various ring sizes. acs.orgnih.gov
Radical-mediated annulation offers a powerful and versatile strategy for the construction of cyclic and bicyclic systems, allowing for the formation of multiple carbon-carbon bonds in a single operation with a high degree of regio- and stereocontrol. thieme-connect.com These sequences typically involve an intermolecular radical addition followed by an intramolecular trapping step. acs.org This methodology has been successfully applied to create functionalized six- and seven-membered carbocycles and can be extended to bicyclic compounds. acs.org
For instance, a common strategy involves the conjugate radical addition of a radical precursor to an electron-deficient acceptor, followed by intramolecular trapping of an allylstannane functionality. acs.org While heavily utilized for carbocycles, this approach holds potential for nitrogen-containing systems. The development of radical ring expansion and other annulations provides a pathway toward complex frameworks like bicyclo[3.2.1]octanes. acs.org For example, a SmI2-mediated transannular ketone-olefin coupling provides efficient access to bicyclic alcohols, which could serve as precursors to the desired azabicycle. nih.gov
The aza-Prins cyclization is a formidable reaction for synthesizing nitrogen-containing heterocycles, including piperidines and their bicyclic derivatives. researchgate.netresearchgate.net The reaction involves the cyclization of a homoallylic amine with an aldehyde, typically promoted by a Lewis acid or Brønsted acid, proceeding through an N-acyliminium ion intermediate. researchgate.netacs.org
This methodology has been effectively used to construct the related 6-oxa-2-azabicyclo[3.2.1]octane scaffold in a highly diastereoselective manner from chiral α-hydroxyaldehyde derivatives and N-tosyl homoallylamine. nih.gov The reaction proceeds through an unexpected intramolecular nucleophilic attack, opening a route to asymmetrically substituted azabicyclo[3.2.1]octane derivatives in a single step. nih.gov By carefully choosing the Lewis acid and reaction conditions, it is possible to introduce a range of substituents onto the bicyclic core, making it a flexible strategy for generating molecular diversity. acs.org
| Catalyst / Promoter | Substrate 1 | Substrate 2 | Product Scaffold | Diastereoselectivity | Reference |
| Lewis Acid (e.g., Fe(III), Ga(III)) | Homoallylic Amine | Aldehyde | Piperidine Derivatives | Good to Excellent | researchgate.netcore.ac.uk |
| TfOH | 3,5-Diynyl Amide | Aldehyde | TfO-substituted Pyrrolidines | E-selective | researchgate.net |
| BiBr₃ | Aza-Achmatowicz Product | - | 9-Azabicyclo[3.3.1]nonene | High | researchgate.net |
| I₂ | N-Tosyl Homoallylamine | (R)-2,3-Di-O-benzylglyceraldehyde | 6-Oxa-2-azabicyclo[3.2.1]octane | High | nih.gov |
Table 1: Examples of Aza-Prins Cyclization Conditions and Products. This interactive table summarizes various catalytic systems and substrates used in aza-Prins cyclizations to generate diverse heterocyclic scaffolds.
Oxidative cyclization methods provide a direct route to bridged nitrogen-containing scaffolds by forming key C-C or C-N bonds through an oxidative process. These reactions often utilize transition metal catalysts or hypervalent iodine reagents to facilitate the cyclization.
A strategy for the direct synthesis of bridged polycyclic skeletons merges oxidative C–H annulation with a cascade [4 + 2] cycloaddition. acs.org In this process, spiro-dienone intermediates are first synthesized via oxidative C–H annulation of ethylideneoxindoles with alkynes, which then undergo cycloaddition to yield bridged bicyclic systems. acs.org Such C-H activation strategies are increasingly important for the efficient construction of complex molecular architectures. Furthermore, direct oxidative cyclization has been employed to incorporate nitrogen atoms into large polycyclic aromatic hydrocarbons, demonstrating the power of oxidation to forge new heterocyclic rings within complex scaffolds. thieme-connect.de The development of new heteracalixaromatics, which are macrocycles containing heteroatoms like nitrogen and oxygen in the bridge, often relies on fragment coupling approaches under oxidative conditions. nih.gov
Enantioselective Synthesis of 1-Azabicyclo[3.2.1]octane-4-thiol
Achieving the enantioselective synthesis of this compound requires not only the construction of the bicyclic core but also the stereocontrolled introduction of the thiol group. Most synthetic approaches focus on establishing stereochemistry during the formation of the bicyclic scaffold itself or through the desymmetrization of an achiral precursor. ehu.esrsc.orgresearchgate.net
Chiral auxiliaries are powerful tools in asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a non-chiral substrate to direct a subsequent stereoselective reaction. youtube.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. youtube.com
While literature specifically detailing a chiral auxiliary approach for the synthesis of this compound is scarce, the principles can be applied to this target. A plausible strategy would involve the synthesis of a 1-azabicyclo[3.2.1]octan-4-one precursor. This ketone could then be reacted with a chiral auxiliary to form a chiral enamine or imine. The subsequent diastereoselective addition of a sulfur nucleophile, such as from thiourea (B124793) or a protected thiol, would install the thiol group with a specific stereochemistry. youtube.com Finally, removal of the chiral auxiliary would furnish the enantiomerically enriched this compound.
Asymmetric Catalytic Routes to Bridged Azabicyclo[3.2.1]octanes
The enantioselective synthesis of the bridged azabicyclo[3.2.1]octane core is a critical first step. Several catalytic asymmetric methods have been developed to achieve this, providing access to chiral building blocks.
One notable approach involves the copper-catalyzed enantioselective alkene carboamination. This method allows for the construction of 6-azabicyclo[3.2.1]octanes from N-sulfonyl-2-aryl-4-pentenamines with the formation of two new rings and two stereocenters in a single step. The use of a chiral bis(oxazoline) (Box) ligand complexed with a copper(II) salt provides high enantioselectivity. nih.gov
Another powerful strategy is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides. The reaction between a diazo imine-derived cyclic azomethine ylide and an acryloylpyrazolidinone, catalyzed by a dual system of a rhodium(II) complex and a chiral Lewis acid, affords optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.org
Furthermore, desymmetrization of meso-tropinone derivatives has been achieved through various catalytic methods, including palladium-catalyzed asymmetric allylic alkylation, providing access to chiral tropane derivatives. ehu.es
Stereoselective Introduction and Transformation of the C-4 Thiol Moiety
The introduction of the thiol group at the C-4 position with control over its stereochemistry (exo or endo) is a significant challenge. This is typically achieved through the functionalization of a C-4 ketone precursor, 1-azabicyclo[3.2.1]octan-4-one.
Thiolation Methods at Bridged Carbon Centers
Direct thiolation of the C-4 carbonyl group can be a concise route to the corresponding thioketone, which can then be reduced to the thiol. Lawesson's reagent is a widely used thionating agent for converting ketones to thioketones. alfa-chemistry.comorganic-chemistry.orgwikipedia.org While effective for many carbonyl compounds, the stereochemical outcome of the subsequent reduction of the resulting thioketone to the thiol would need to be carefully controlled. The reaction of Lawesson's reagent with hindered ketones can be sluggish and may require elevated temperatures. nih.gov
A more stereocontrolled approach involves a two-step sequence starting from the ketone: stereoselective reduction to the corresponding alcohol, followed by conversion of the alcohol to the thiol.
The stereoselective reduction of 1-azabicyclo[3.2.1]octan-4-one can provide access to both the exo- and endo-4-hydroxy-1-azabicyclo[3.2.1]octane diastereomers. The choice of reducing agent and reaction conditions dictates the stereochemical outcome. For instance, catalytic hydrogenation or reduction with metal hydrides can exhibit facial selectivity depending on the steric hindrance of the bicyclic system. acs.org Studies on the reduction of related 6-substituted-6-azabicyclo[3.2.1]octan-3-ones have demonstrated that different reducing agents can provide access to either the α- or β-alcohol with high diastereoselectivity. rsc.org
| Precursor | Reagent | Product(s) | Diastereomeric Ratio (exo:endo) | Reference |
| 1-Azabicyclo[3.2.1]octan-4-one | Various reducing agents | exo- and endo-1-Azabicyclo[3.2.1]octan-4-ol | Varies with reagent | acs.org |
| 6-Substituted-6-azabicyclo[3.2.1]octan-3-one | Various reducing agents | 6-Substituted-6-azabicyclo[3.2.1]octan-3α-ol and -3β-ol | High diastereoselectivity | rsc.org |
Once the desired alcohol diastereomer is obtained, it can be converted to the thiol with inversion of stereochemistry using the Mitsunobu reaction. wikipedia.orgtutorchase.comorganic-chemistry.orgnih.gov This reaction typically employs a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol, which is then displaced by a sulfur nucleophile, such as thioacetic acid. organic-chemistry.org The subsequent hydrolysis of the resulting thioacetate (B1230152) yields the target thiol. This method is well-suited for secondary alcohols and proceeds with a clean SN2-type inversion of configuration. tutorchase.comchemistrysteps.com
| Substrate | Reagents | Product | Stereochemistry | Reference |
| Secondary Alcohol | Triphenylphosphine, DEAD, Thioacetic Acid | Thioacetate | Inversion | organic-chemistry.orgnih.gov |
| exo-1-Azabicyclo[3.2.1]octan-4-ol | PPh₃, DEAD, AcSH | endo-1-Azabicyclo[3.2.1]octane-4-thioacetate | Inversion | (Predicted) |
| endo-1-Azabicyclo[3.2.1]octan-4-ol | PPh₃, DEAD, AcSH | exo-1-Azabicyclo[3.2.1]octane-4-thioacetate | Inversion | (Predicted) |
Functional Group Interconversions Leading to C-4 Thiol Functionality
Besides the ketone reduction route, other functional groups at the C-4 position could potentially be converted to a thiol. While specific examples on the 1-azabicyclo[3.2.1]octane system are scarce, general methodologies for such transformations are known in organic synthesis.
For instance, a carboxylic acid at the C-4 position could be a precursor to the thiol. Recent advances have described the direct conversion of carboxylic acids to thiols via photocatalysis. nih.govrsc.org This method involves the reaction of an unprotected carboxylic acid with a thionocarbonate reagent in the presence of an acridine-based photocatalyst. Alternatively, carboxylic acids can be converted to thioacids using Lawesson's reagent, which can then be reduced to the corresponding thiols. nih.govresearchgate.net
Another potential precursor is a C-4 amine. The conversion of amines to thiols is a more challenging transformation but can be achieved through multi-step sequences, for example, via diazotization followed by reaction with a sulfur nucleophile, although this is more common for aromatic amines.
Mechanistic Investigations of Chemical Transformations Involving 1 Azabicyclo 3.2.1 Octane 4 Thiol
Reactivity Profile of the Thiol Group in a Bridged Environment
The thiol group, with its nucleophilic sulfur atom, is a versatile functional group capable of participating in a wide array of chemical reactions. However, its placement on the rigid 1-azabicyclo[3.2.1]octane skeleton introduces specific stereochemical and electronic effects that modulate its reactivity compared to simple acyclic thiols.
Nucleophilic Addition and Substitution Reactions of the Thiol
Thiols and their corresponding thiolates are excellent nucleophiles due to the high polarizability and relatively low electronegativity of the sulfur atom. masterorganicchemistry.com In the context of 1-Azabicyclo[3.2.1]octane-4-thiol, the thiol group is expected to readily participate in nucleophilic addition and substitution reactions.
Nucleophilic Addition: The thiol group can add to polarized double bonds, such as those in α,β-unsaturated carbonyl compounds, in a Michael-type addition. The rigid bicyclic framework can influence the stereochemical outcome of such additions. Thioacetal formation, through the reaction of the thiol with aldehydes or ketones, is another characteristic reaction. youtube.com Dithiols are known to form stable cyclic thioacetals, which are useful protecting groups and synthetic intermediates. youtube.com
Nucleophilic Substitution: The thiolate anion, readily formed by deprotonation of the thiol, is a potent nucleophile in SN2 reactions with alkyl halides. chemistrysteps.comresearchgate.net This allows for the straightforward synthesis of various thioether derivatives. The steric hindrance imposed by the bicyclic ring system will play a crucial role in the kinetics of these reactions. While thiolates are excellent nucleophiles, they are weaker bases compared to alkoxides, which can minimize competing elimination (E2) reactions, especially with secondary alkyl halides. masterorganicchemistry.com
| Reaction Type | Reactant | Product Type | Key Considerations |
| Nucleophilic Addition | α,β-Unsaturated Carbonyls | Thioether | Stereoselectivity influenced by the bicyclic frame |
| Nucleophilic Addition | Aldehydes/Ketones | Thioacetal/Thioketal | Potential for intramolecular variations |
| Nucleophilic Substitution | Alkyl Halides | Thioether | SN2 mechanism, steric hindrance from the ring |
Oxidation and Redox Chemistry of Bridged Bicyclic Thiols
The sulfur atom in thiols is susceptible to oxidation, leading to a variety of sulfur-containing functional groups. The oxidation of thiols can proceed through one- or two-electron mechanisms, yielding thiyl radicals or sulfenic acids as initial intermediates, respectively. nih.gov
Mild oxidizing agents, such as iodine or even atmospheric oxygen, can oxidize thiols to disulfides. libretexts.orglibretexts.org In the case of this compound, this would lead to the formation of a dimer linked by a disulfide bridge. This process is often reversible upon treatment with a reducing agent. libretexts.org The formation of disulfide bonds is a critical aspect of protein structure and function, highlighting the biological relevance of this transformation. masterorganicchemistry.comyoutube.com
Further oxidation with stronger oxidizing agents can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). youtube.com The redox potential of the thiol/disulfide couple is a key parameter in cellular redox homeostasis. nih.gov The constrained environment of the bicyclic ring system may influence the stability of the initial oxidation products and the kinetics of subsequent oxidation steps.
| Oxidation State | Functional Group | Oxidizing Agent Example |
| -1 | Thiol (R-SH) | - |
| 0 | Disulfide (R-S-S-R) | I₂, O₂ |
| +1 | Sulfenic Acid (R-SOH) | H₂O₂ |
| +3 | Sulfinic Acid (R-SO₂H) | Stronger oxidants |
| +5 | Sulfonic Acid (R-SO₃H) | Stronger oxidants |
Radical Reactions and Thiol-Ene/Thiol-Yne Cyclizations
Thiyl radicals, which can be generated from thiols via homolytic cleavage of the S-H bond, are versatile intermediates in organic synthesis. nih.gov These radicals can participate in a variety of transformations, most notably the thiol-ene and thiol-yne "click" reactions. wikipedia.org
The thiol-ene reaction involves the anti-Markovnikov addition of a thiyl radical to an alkene, forming a carbon-centered radical which then abstracts a hydrogen atom from another thiol molecule to propagate the radical chain. frontiersin.org This reaction is known for its high efficiency, stereoselectivity, and functional group tolerance. wikipedia.org Intramolecular thiol-ene reactions are a powerful tool for the synthesis of sulfur-containing heterocycles. nih.govwikipedia.org The rigid conformation of the 1-azabicyclo[3.2.1]octane scaffold would pre-organize a tethered alkene for such a cyclization, potentially leading to highly stereoselective outcomes. The strain in bicyclic alkenes can enhance their reactivity in thiol-ene reactions. frontiersin.orgnih.gov
Thiol-yne reactions, the analogous addition to alkynes, provide access to vinyl sulfides, which can undergo a second addition to yield a dithioether. mdpi.com These radical-mediated cyclizations offer a powerful strategy for constructing complex polycyclic systems.
Reactivity of the Bridged Nitrogen Atom (Azabicyclo Moiety)
The tertiary amine nitrogen atom in the 1-azabicyclo[3.2.1]octane core is a key reactive center. Its nucleophilicity and basicity are influenced by the stereoelectronic environment of the bridged system.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with various electrophiles.
N-Alkylation: The nitrogen can be alkylated by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. Reductive amination is another common method for N-alkylation. google.com The accessibility of the nitrogen lone pair for reaction will be dictated by the steric hindrance of the bicyclic framework.
N-Acylation: The nitrogen readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. mdpi.comgoogle.com This reaction is a common method for the derivatization of tropane (B1204802) alkaloids and related structures. google.com Palladium-catalyzed aminocarbonylation has also been employed for the N-acylation of nortropane derivatives. mdpi.com
| Reaction | Reagent | Product | Reference Example |
| N-Alkylation | Alkyl Halide | Quaternary Ammonium Salt | General reaction for tertiary amines |
| N-Acylation | Acid Chloride/Anhydride | Amide | N-acylation of tropane alkaloids google.com |
| Aminocarbonylation | Iodoalkene, CO, Pd catalyst | Amide | N-acylation of nortropane derivatives mdpi.com |
Participation of the Nitrogen in Intramolecular Processes
The bridged nitrogen atom can play a crucial role in directing and participating in intramolecular reactions, leading to the formation of complex polycyclic structures. The rigid nature of the azabicyclo[3.2.1]octane skeleton often facilitates such intramolecular transformations by pre-organizing the reacting centers.
One notable example is the intramolecular aza-Michael addition. In systems where an α,β-unsaturated ketone is suitably positioned, the nucleophilic nitrogen can add to the double bond to form a new ring system. nih.govnih.govillinois.edu This type of cyclization has been utilized in the synthesis of various bridged bicyclic nitrogen heterocycles. nih.govnih.govillinois.edu
Furthermore, the nitrogen atom can influence the stereochemical outcome of reactions at other positions on the bicyclic framework. Its lone pair can direct the approach of electrophiles or participate in neighboring group participation, leading to stereospecific transformations. The synthesis of various azabicyclo[3.2.1]octane derivatives often relies on such intramolecular cyclization strategies. rsc.org
Reaction Mechanism Elucidation for Synthesis and Derivatization
Detailed mechanistic studies on the synthesis and derivatization of this compound are not extensively documented in publicly available scientific literature. However, based on established principles of organic chemistry, plausible reaction mechanisms can be proposed for its formation and subsequent chemical transformations.
Proposed Synthesis Mechanism
A potential synthetic route to this compound likely involves the conversion of a precursor ketone, 1-azabicyclo[3.2.1]octan-4-one. The direct thionation of this ketone is a probable pathway.
Thionation of 1-Azabicyclo[3.2.1]octan-4-one:
The conversion of the carbonyl group of 1-azabicyclo[3.2.1]octan-4-one to a thiocarbonyl group to form the corresponding thione can be achieved using a thionating agent such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).
The mechanism of thionation using Lawesson's reagent is thought to proceed through a dissociative mechanism where the reagent exists in equilibrium with a reactive dithiophosphine ylide. organic-chemistry.orgalfa-chemistry.comnih.gov The reaction with the carbonyl compound leads to the formation of a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov The driving force for the reaction is the formation of a high-energy phosphorus-sulfur double bond being replaced by a more stable phosphorus-oxygen double bond in a cycloreversion step, which is analogous to a key step in the Wittig reaction. organic-chemistry.orgalfa-chemistry.comnih.gov
Subsequent reduction of the resulting thioketone would yield the target thiol, this compound.
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Mechanism Highlights |
| 1 | 1-Azabicyclo[3.2.1]octan-4-one | Lawesson's Reagent | 1-Azabicyclo[3.2.1]octane-4-thione | Nucleophilic attack of the carbonyl oxygen on the electrophilic phosphorus of the dissociated Lawesson's reagent, followed by formation of a thiaoxaphosphetane intermediate and subsequent cycloreversion. organic-chemistry.orgalfa-chemistry.comnih.gov |
| 2 | 1-Azabicyclo[3.2.1]octane-4-thione | Reducing agent (e.g., NaBH4) | This compound | Nucleophilic addition of a hydride to the thiocarbonyl carbon. |
Table 1: Proposed Synthesis of this compound
Proposed Derivatization Mechanisms
The thiol functionality of this compound is a versatile handle for a variety of chemical transformations. The lone pairs of electrons on the sulfur atom make it a potent nucleophile, enabling reactions such as S-alkylation and disulfide formation.
S-Alkylation:
The thiol can readily undergo S-alkylation with alkyl halides via a nucleophilic substitution (SN2) mechanism. The thiolate anion, formed by deprotonation of the thiol with a suitable base, acts as the nucleophile.
| Step | Reactants | Reagents/Conditions | Product | Mechanism Highlights |
| 1 | This compound, Alkyl Halide (R-X) | Base (e.g., NaH, K2CO3) | 4-(Alkylthio)-1-azabicyclo[3.2.1]octane | Deprotonation of the thiol to form a thiolate anion, followed by nucleophilic attack of the thiolate on the alkyl halide, displacing the halide ion. |
Table 2: Proposed S-Alkylation of this compound
Disulfide Formation:
Oxidation of this compound, for instance with a mild oxidizing agent like iodine (I2) or air, would lead to the formation of the corresponding disulfide, bis(1-azabicyclo[3.2.1]octan-4-yl) disulfide. This reaction proceeds through a radical mechanism or via a thiiranium ion intermediate, depending on the oxidant.
Table 3: Proposed Disulfide Formation from this compound
It is important to reiterate that these proposed mechanisms are based on general principles of organic reactivity and the known behavior of similar functional groups. Specific experimental studies on this compound are required for definitive elucidation of the reaction pathways and intermediates involved in its synthesis and derivatization.
Sophisticated Structural Analysis and Conformational Studies of 1 Azabicyclo 3.2.1 Octane 4 Thiol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Azabicyclo[3.2.1]octane-4-thiol in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide comprehensive information regarding the compound's connectivity and stereochemistry.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the bicyclic frame. The bridgehead protons (H-5) and protons adjacent to the nitrogen atom (H-2, H-7) typically appear in characteristic regions. The chemical shift and multiplicity of the H-4 proton are crucial for determining the orientation (exo or endo) of the thiol substituent. The coupling constants between H-4 and the adjacent methylene (B1212753) protons (H-3) can provide initial evidence for its stereochemical arrangement.
¹³C NMR spectroscopy complements the proton data, with the carbon atom bearing the thiol group (C-4) showing a characteristic shift influenced by the sulfur atom. The shifts of the other carbon atoms in the ring provide a complete map of the carbon skeleton. researchgate.net
Two-dimensional NMR techniques are essential for unambiguous assignments.
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, allowing for the tracing of proton connectivity through the entire bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, confirming the assignment of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for stereochemical assignment. Through-space correlations between protons reveal their spatial proximity. For instance, a NOE correlation between H-4 and specific protons on the six-membered ring can definitively establish the endo or exo configuration of the thiol group.
| Position | Representative ¹H NMR Chemical Shift (δ, ppm) | Representative ¹³C NMR Chemical Shift (δ, ppm) |
| 2 | 2.8 - 3.2 | 55 - 59 |
| 3 | 1.8 - 2.2 | 30 - 34 |
| 4 | 3.0 - 3.5 | 40 - 45 |
| 5 | 2.5 - 2.9 | 48 - 52 |
| 6 | 1.7 - 2.1 | 25 - 29 |
| 7 | 2.8 - 3.2 | 55 - 59 |
| 8 | 1.9 - 2.3 | 35 - 39 |
| SH | 1.3 - 1.7 | - |
Note: The data in this table are representative values based on known shifts for analogous 1-azabicyclo[3.2.1]octane derivatives and are intended for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), HRMS provides a highly accurate mass measurement of the protonated molecule [M+H]⁺, allowing for the confirmation of the molecular formula, C₇H₁₃NS.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers significant structural information. The bicyclic nature of the 1-azabicyclo[3.2.1]octane system leads to characteristic fragmentation pathways. aip.org The initial fragmentation often involves the cleavage of the bonds within the piperidine (B6355638) or pyrrolidine (B122466) rings. Key fragmentation mechanisms for this class of compounds include retro-Diels-Alder type reactions and cleavage initiated by the nitrogen atom, leading to stable charged fragments. nasa.gov The presence of the thiol group introduces additional fragmentation pathways, such as the loss of H₂S or the SH radical.
Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for analyzing the compound's purity and studying its behavior in complex mixtures. researchgate.netnih.gov These methods separate the analyte from impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of the pure compound.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₇H₁₄NS⁺ | 144.0841 | Protonated molecular ion |
| [M-SH]⁺ | C₇H₁₂N⁺ | 110.0964 | Loss of the sulfhydryl radical |
| [M-H₂S]⁺ | C₇H₁₂N⁺ | 110.0964 | Loss of hydrogen sulfide |
| [C₅H₈N]⁺ | C₅H₈N⁺ | 82.0651 | Fragment from ring cleavage |
Note: The data in this table are predicted values based on the compound's structure and known fragmentation patterns of similar heterocyclic systems.
X-ray Crystallography for Precise Solid-State Structure Determination
While NMR and MS provide data on connectivity and composition, single-crystal X-ray crystallography offers the most precise and unambiguous determination of the three-dimensional structure of this compound in the solid state. This technique yields exact atomic coordinates, from which precise bond lengths, bond angles, and torsion angles can be calculated. nih.gov
For the 1-azabicyclo[3.2.1]octane system, X-ray analysis would confirm the expected chair-boat conformation of the bicyclic core. researchgate.net It would definitively establish the stereochemistry at C-4, showing whether the C-S bond is in the axial (endo) or equatorial (exo) position relative to the six-membered ring. Furthermore, analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonds involving the thiol (S-H) group and the bridgehead nitrogen atom, which dictate the supramolecular architecture of the solid.
| Parameter | Representative Value | Description |
| C-S Bond Length | 1.80 - 1.85 Å | Length of the carbon-sulfur single bond |
| C-N Bond Length | 1.45 - 1.50 Å | Average length of carbon-nitrogen bonds in the ring |
| C-C Bond Length | 1.52 - 1.55 Å | Average length of carbon-carbon bonds in the ring |
| C-S-H Angle | ~96° | Bond angle of the thiol group |
| Crystal System | Monoclinic / Orthorhombic | Common crystal systems for such organic molecules |
| Space Group | P2₁/c or similar | A common centrosymmetric space group |
Note: The data presented are typical values derived from X-ray crystallographic studies of structurally related bicyclic amines and thiols.
Vibrational Spectroscopy (IR, Raman) and Chiroptical Methods (CD, ORD)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic fingerprint of the molecule by probing its vibrational modes. rsc.org For this compound, the most diagnostic peaks are associated with the thiol group. A weak absorption band around 2550-2600 cm⁻¹ in the IR spectrum is characteristic of the S-H stretching vibration. rsc.org The C-S stretching vibration typically appears in the 600-800 cm⁻¹ region of both IR and Raman spectra. Other prominent bands include C-H and C-N stretching and bending vibrations, which characterize the azabicyclic framework.
Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. nih.gov The parent this compound is achiral. However, if a chiral derivative were synthesized or if the compound were resolved into enantiomers (for instance, through substitution at another position), these techniques would be essential for determining its absolute configuration. nih.govresearchgate.net The sign and intensity of the Cotton effects in the CD spectrum, which arise from the differential absorption of left and right circularly polarized light by chromophores in a chiral environment, can be correlated with a specific stereoisomer, often supported by quantum chemical calculations. mdpi.com Even for an achiral molecule, optical activity can be observed in the solid state if it crystallizes in a chiral space group. rsc.org
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| S-H Stretch | IR, Raman | 2550 - 2600 (typically weak in IR) |
| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 |
| C-N Stretch | IR, Raman | 1000 - 1250 |
| C-S Stretch | IR, Raman | 600 - 800 |
| C-S-H Bend | IR, Raman | 800 - 950 |
Note: The data are characteristic frequency ranges for the specified functional groups.
Conformational Preferences and Dynamics of the 1-Azabicyclo[3.2.1]octane Ring System
The conformational equilibrium can be influenced by the nature and orientation of substituents. In this compound, the preference of the thiol group for an equatorial (exo) versus an axial (endo) position is a key conformational question. This preference is governed by a balance of steric and electronic effects. Computational studies, using methods like Density Functional Theory (DFT), can be employed to calculate the relative energies of the different possible conformers and predict the most stable arrangement. montclair.eduacademie-sciences.fr
Variable-temperature NMR studies can also provide insight into the dynamics of the ring system, such as the energy barrier for ring inversion or nitrogen inversion. The rigidity of this bicyclic framework is one of its most important features, often exploited in drug design to lock a pharmacophore into a specific bioactive conformation. acs.org
Design, Synthesis, and Theoretical Structure Activity Relationships of 1 Azabicyclo 3.2.1 Octane 4 Thiol Derivatives
Systematic Modification of the Azabicyclo[3.2.1]octane-4-thiol Scaffold
The strategic modification of the 1-azabicyclo[3.2.1]octane-4-thiol core can be approached by altering the nitrogen substituent, modifying the bicyclic ring system, or derivatizing the reactive thiol group. Each of these approaches allows for the fine-tuning of the molecule's physicochemical properties and biological activity.
The nitrogen atom of the azabicyclic system is a key position for introducing structural diversity. A wide range of N-substituted analogs of the parent 8-azabicyclo[3.2.1]octane scaffold have been synthesized to modulate receptor affinity and selectivity. For instance, the synthesis of N-arylated 8-azabicyclo[3.2.1]octane derivatives has been achieved through methods like visible-light photoredox catalysis, which circumvents the limitations of the classical Robinson tropane (B1204802) synthesis for this class of compounds. researchgate.net
Furthermore, constraining the piperidine (B6355638) ring of related pharmacophores into a more rigid azabicyclic scaffold, such as the azabicyclo[3.2.1]octane core, has been shown to be beneficial for inhibitory activity in certain biological targets. nih.gov Modifications to the carbocyclic portion of the scaffold, such as the introduction of substituents at various positions, have also been extensively explored to establish structure-activity relationships (SAR). For example, a series of 8-azabicyclo[3.2.1]octane benzylamine (B48309) derivatives with acidic substituents at the C-6 position have been synthesized and shown to have high affinity for the human neurokinin-1 (hNK1) receptor. nih.gov
Table 1: Examples of N-Substituted and Ring-Modified 1-Azabicyclo[3.2.1]octane Analogs and their Biological Targets
| Compound Class | Modification | Biological Target/Application | Reference |
| N-Arylated 8-Azabicyclo[3.2.1]octanes | Aryl group on the nitrogen atom | Scaffolds for medicinal chemistry | researchgate.net |
| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | Pyrazole sulfonamide moiety | N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors | nih.gov |
| Biaryl Amides of Azabicyclooctane | Biaryl amide headpiece | Mixed arginine vasopressin (AVP) receptor antagonists | nih.gov |
| 2-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane | Pyridinyl group at C-2 | Nicotinic acetylcholine (B1216132) receptor (nAChR) ligands | acs.org |
| 8-Azabicyclo[3.2.1]octane Benzylamines | Benzylamine and 6-exo substituents | Neurokinin-1 (NK1) receptor antagonists | nih.gov |
Derivatization of the Thiol Group
The thiol group is a highly reactive functional group that can be readily modified to introduce a variety of substituents, thereby altering the molecule's properties. The determination of thiol-containing compounds is crucial in biochemical and clinical chemistry. nih.gov A common strategy for the derivatization of thiols is the use of reagents that react specifically with the sulfhydryl group. nih.gov
For instance, N-substituted maleimides are known to react with thiols to form stable thioether bonds. rsc.org Other reagents, such as those with an active halogen, can undergo a nucleophilic substitution reaction with the thiol group. mdpi.com The choice of derivatizing agent allows for the introduction of a wide range of functionalities, including fluorophores for imaging applications or other pharmacologically active moieties. The derivatization of the thiol group in this compound would enable the creation of a library of compounds with diverse properties.
Table 2: Common Reagents for the Derivatization of Thiol Groups
| Reagent Class | Reaction with Thiol | Application | Reference |
| N-Substituted Maleimides | Michael addition to form a stable thioether bond | Thiol group protection and analysis | rsc.org |
| Active Halogen Compounds (e.g., Monobromobimane) | Nucleophilic substitution to form a thioether | HPLC with fluorescence detection | mdpi.com |
| Aziridines | Ring-opening reaction with the thiol group | Thiol derivatization for HPLC | nih.gov |
Rational Design Principles for Novel Bridged Azabicyclic Scaffolds
The rational design of novel bridged azabicyclic scaffolds is a key strategy in modern drug discovery. nih.govrsc.org This approach often involves the use of computational modeling and a deep understanding of the target's binding site to design molecules with improved affinity, selectivity, and pharmacokinetic properties. Azabicyclic ring systems are prevalent structural motifs in numerous alkaloid natural products and serve as important scaffolds for biologically active compounds. nih.gov
One design principle is to constrain flexible molecules into more rigid bicyclic or polycyclic systems to reduce the entropic penalty upon binding to a biological target. This has been successfully applied in the development of bridged bicyclic peptides as potential drug scaffolds. rsc.org Another approach is "scaffold hopping," where the core of a known active molecule is replaced with a novel scaffold that maintains the key pharmacophoric features while offering improved properties such as synthetic accessibility or patentability. nih.gov For breast tissue engineering, rational design has been used to create 3D-printed scaffolds with specific architectural and mechanical properties to mimic native tissue. nih.gov
Theoretical Approaches to Structure-Reactivity and Structure-Property Relationships
Theoretical and computational chemistry play an increasingly important role in understanding the relationship between the structure of a molecule and its reactivity and properties. nih.gov Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the chemical structure of compounds with their biological activity. mdpi.com
For bridged azabicyclic systems, computational studies can provide insights into their conformational preferences, which is crucial for understanding their interaction with biological targets. dntb.gov.ua For example, in the study of morphinan (B1239233) compounds with a Michael acceptor, 1H-NMR experiments were used to estimate their thiol group-trapping ability, which was then correlated with their anti-malarial activity. mdpi.com This demonstrates how experimental and theoretical approaches can be combined to elucidate reaction mechanisms and structure-activity relationships. The design of novel inhibitors can be guided by hybridized 3D-QSAR models, which can suggest new scaffolds with improved potency and selectivity. mdpi.com
1 Azabicyclo 3.2.1 Octane 4 Thiol As a Strategic Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Polycyclic Nitrogen Heterocycles
The unique three-dimensional structure of the 1-azabicyclo[3.2.1]octane core makes it an attractive starting point for the synthesis of more complex polycyclic systems. The presence of the thiol group provides a reactive handle for a variety of chemical transformations. Although specific examples detailing the use of 1-azabicyclo[3.2.1]octane-4-thiol as a precursor for complex polycyclic nitrogen heterocycles are not extensively documented, the inherent reactivity of the thiol functionality allows for its participation in several types of cyclization reactions.
The thiol group can readily undergo reactions such as S-alkylation, S-arylation, and addition to electrophilic π-systems. These reactions could be employed in intramolecular strategies to construct new rings fused onto the azabicyclic framework. For instance, a suitably functionalized derivative of this compound could undergo a cascade cyclization to form intricate, multi-ring structures that are of interest in medicinal chemistry and materials science. The nitrogen atom of the azabicycle can also participate in or influence these cyclization pathways, leading to novel heterocyclic scaffolds.
Role in Scaffold Diversity Generation in Chemical Biology Research
In the field of chemical biology, the exploration of diverse chemical scaffolds is crucial for the discovery of new bioactive molecules. The concept of scaffold diversity emphasizes the importance of varying the core molecular frameworks in compound libraries to explore a wider range of chemical space. The rigid, three-dimensional nature of the 1-azabicyclo[3.2.1]octane skeleton makes it an excellent candidate for generating scaffold diversity.
While direct studies on this compound for this purpose are not prominent, its potential is evident. The thiol group can be used as a versatile anchor point for the attachment of various chemical fragments through robust and high-yielding reactions, such as thiol-ene or thiol-yne "click" chemistry. This would allow for the rapid generation of a library of compounds, each with the same core but decorated with a wide array of functional groups. Such a library could then be screened against biological targets to identify new lead compounds for drug discovery. The defined stereochemistry of the bicyclic core provides a well-defined spatial presentation of the appended functionalities, which can be advantageous for achieving specific interactions with biological macromolecules.
Application in the Construction of Advanced Organic Materials
The development of advanced organic materials with tailored properties is a burgeoning area of research. The incorporation of specific molecular building blocks can impart desired electronic, optical, or self-assembly characteristics to the resulting material. The thiol group is well-known for its ability to bind to metal surfaces, particularly gold, making it a key component in the field of self-assembled monolayers (SAMs) and molecular electronics.
Although there is a lack of specific reports on the use of this compound in this context, it is plausible that this molecule could be used to create novel SAMs. The azabicyclic core would dictate the packing and orientation of the molecules on the surface, potentially leading to materials with unique interfacial properties. Furthermore, the thiol group can be oxidized to form disulfides, which can be a key linkage in the formation of certain types of polymers or supramolecular assemblies. The rigid bicyclic structure could introduce a high degree of order into such materials.
Emerging Research Avenues and Future Directions in 1 Azabicyclo 3.2.1 Octane 4 Thiol Chemistry
Development of Green and Sustainable Synthetic Methodologies
The chemical industry's increasing focus on sustainability is driving a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. researchgate.net The synthesis of complex molecules like 1-Azabicyclo[3.2.1]octane-4-thiol is a key area for the implementation of green chemistry principles. ucl.ac.uk
Future research will likely focus on several key areas:
Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign alternative to conventional chemical catalysts. ucl.ac.uknih.gov Enzymes can operate under mild conditions, typically in aqueous media, reducing energy consumption and the use of volatile organic solvents. ucl.ac.uknih.gov For the synthesis of the 1-azabicyclo[3.2.1]octane core, enzymes could be engineered to facilitate key cyclization or functionalization steps with high stereoselectivity, a critical aspect for bioactive compounds. swissbiotech.orgresearchgate.net Furthermore, biocatalytic methods could be developed for the direct and selective introduction of the thiol group, avoiding the harsh reagents often used in traditional sulfur chemistry.
Flow Chemistry: Continuous flow reactors provide significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and the ability to integrate real-time monitoring and purification steps. For the synthesis of this compound, flow chemistry could enable the safe use of highly reactive intermediates and reagents by minimizing their accumulation. The integration of in-situ analytical techniques can allow for rapid process optimization, leading to higher yields and purity while minimizing waste. rsc.org
Alternative Energy Sources: Microwave-assisted and photochemical methods are emerging as powerful tools in green synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts. nih.gov Photocatalysis, utilizing visible light as an energy source, can enable novel transformations under mild conditions, such as specific C-H functionalizations on the azabicyclic ring. nih.govnih.gov
The table below compares traditional synthetic approaches with potential green alternatives for the synthesis of the target compound.
| Synthetic Step | Traditional Method | Potential Green/Sustainable Alternative | Key Advantages of Alternative |
| Ring Formation | Multi-step classical cyclizations (e.g., Dieckmann, Mannich) using stoichiometric strong bases/acids and organic solvents. | Enzyme-catalyzed intramolecular cyclization. | High stereoselectivity, aqueous media, mild conditions, biodegradable catalyst. ucl.ac.uknih.gov |
| Thiol Introduction | Conversion of a hydroxyl group to a leaving group, followed by substitution with a sulfur nucleophile (e.g., thioacetate (B1230152), NaSH). | Biocatalytic sulfhydration using engineered enzymes. | Direct introduction of thiol, avoids protecting groups and harsh reagents, high regioselectivity. |
| Process Type | Batch synthesis in large reactors. | Continuous flow synthesis in microreactors. | Improved safety, efficient heat/mass transfer, easier scale-up, potential for automation. rsc.org |
| Energy Input | Conventional heating (oil baths, heating mantles) for extended periods. | Microwave-assisted synthesis or photocatalysis. | Drastically reduced reaction times, lower energy consumption, unique reactivity pathways. nih.govnih.gov |
Application of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization
The synthesis of complex heterocyclic molecules is a labor-intensive process that has historically relied on expert intuition. rsc.org The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field by providing powerful predictive tools for both discovering new synthetic pathways and optimizing existing ones. rsc.org
Reaction Discovery (Retrosynthesis): Template-free, sequence-to-sequence models, often based on transformer architectures similar to those used in language translation, can be trained on vast databases of known chemical reactions. illinois.edu These models can "translate" a target molecule, such as this compound, into a set of plausible starting materials. rsc.orgillinois.edu By applying transfer learning, models can be fine-tuned specifically for heterocycle formation, improving their accuracy for complex ring systems that are often underrepresented in general reaction databases. chemrxiv.orgacs.org An AI-driven retrosynthesis tool could propose multiple, even non-intuitive, synthetic routes, allowing chemists to explore a wider range of possibilities and select pathways based on criteria like cost, step-count, or sustainability. gwern.net
Reaction Optimization: Once a promising synthetic route is identified, ML algorithms can be used to optimize reaction conditions far more efficiently than traditional one-variable-at-a-time approaches. nih.gov In a hypothetical optimization campaign for a key cyclization step in the synthesis of this compound, an ML model could be coupled with a high-throughput experimentation (HTE) platform. The algorithm would design experiments by varying multiple parameters simultaneously to explore the reaction space, aiming to maximize yield and minimize impurities.
The table below illustrates the parameters that an ML algorithm could optimize in such a campaign.
| Parameter Category | Variable | Range/Options | Purpose |
| Catalyst | Catalyst Type | Pd(OAc)₂, Rh₂(esp)₂, Ni(cod)₂ | Evaluate different metals for efficiency. |
| Ligand | XPhos, SPhos, P(tBu)₃ | Tune steric and electronic properties. | |
| Loading (mol%) | 0.5 - 5.0 | Minimize catalyst usage while maintaining high conversion. | |
| Solvent | Solvent Type | Toluene, Dioxane, THF, 2-MeTHF | Assess solvent effects on solubility and reactivity. |
| Temperature | Reaction Temp (°C) | 60 - 120 | Optimize reaction rate versus byproduct formation. |
| Base | Base Type | K₂CO₃, Cs₂CO₃, NaOtBu | Evaluate base strength and compatibility. |
| Concentration | Substrate (M) | 0.05 - 0.5 | Maximize throughput and reactor efficiency. |
The ML model uses the results from each set of experiments to build a predictive model of the reaction landscape, intelligently suggesting the next set of conditions to test, thereby reaching the optimal outcome with a minimal number of experiments.
Exploration of Novel Catalytic Systems for Selective Functionalization
Derivatives of the this compound scaffold are of significant interest for exploring structure-activity relationships in drug discovery. Developing catalytic systems that can selectively functionalize the core structure, particularly at its C-H bonds, is a major research frontier. This approach avoids lengthy de novo syntheses and allows for the late-stage diversification of the molecule.
Emerging catalytic strategies include:
Transition Metal-Catalyzed C-H Activation: This powerful strategy allows for the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds. Research on related tropane (B1204802) alkaloids has shown that palladium catalysts can achieve transannular C-H functionalization at various sites on the bicyclic core. nih.gov Dirhodium catalysts have also demonstrated remarkable site-selectivity, capable of targeting specific secondary or tertiary C-H bonds based on the steric and electronic properties of the catalyst's ligands. researchgate.net Applying these systems to this compound could enable precise arylation, alkylation, or amination at positions that are difficult to access through traditional methods.
Photoredox Catalysis: Visible-light photoredox catalysis uses light to generate highly reactive radical intermediates under exceptionally mild conditions. chemrxiv.org This methodology is well-suited for the functionalization of saturated nitrogen heterocycles. For the target compound, photocatalysis could be employed for decarboxylative alkylations, Giese-type additions, or the introduction of trifluoromethyl groups, all of which are valuable transformations in medicinal chemistry.
Organocatalysis: Chiral organocatalysts, built from simple organic molecules, can promote highly enantioselective reactions. While often used for creating chiral centers during synthesis, they can also be explored for the desymmetrization or kinetic resolution of functionalized 1-Azabicyclo[3.2.1]octane derivatives. ehu.es
The following table summarizes novel catalytic systems and their potential for selectively functionalizing the 1-Azabicyclo[3.2.1]octane core.
| Catalyst System | Targeted Bond(s) | Potential Functionalization | Key Advantage |
| Palladium(II)/Ligand | γ-C(sp³)–H | Arylation, Acetoxylation | High regioselectivity through directing group assistance. nih.gov |
| Dirhodium(II)/Carbene | Sterically accessible C(sp³)–H | Carbene/Nitrene Insertion | Catalyst-controlled site-selectivity at secondary or tertiary positions. researchgate.netresearchgate.net |
| Iridium or Ruthenium Photocatalyst | C-H, C-C, C-X | Alkylation, Amination, Trifluoromethylation | Extremely mild reaction conditions, high functional group tolerance. chemrxiv.org |
| Chiral Amine/Thiourea (B124793) Organocatalyst | C=O (on a precursor) | Asymmetric Aldol/Michael Addition | Enantioselective construction of substituted side chains. ehu.es |
Advanced Characterization Techniques for Complex Intermediates
Understanding the mechanism of a chemical reaction is crucial for its optimization and control. The synthesis and functionalization of a complex molecule like this compound often involve transient or unstable intermediates that are difficult to detect using standard analytical methods. researchgate.net Future research will increasingly rely on a combination of advanced spectroscopic and computational techniques to elucidate these reaction pathways.
In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the real-time monitoring of chemical reactions as they occur in the reaction vessel. spectroscopyonline.comnih.gov These methods can track the concentration of reactants, products, and key intermediates without the need for sampling, providing invaluable kinetic and mechanistic data. youtube.com For example, in situ FTIR could be used to observe the formation and consumption of a reactive acyl-iminium ion intermediate during a key cyclization step.
Advanced NMR Spectroscopy: While 1D NMR is a standard tool, modern 2D NMR techniques are indispensable for unambiguously determining the structure and stereochemistry of complex molecules and their intermediates. ipb.pt Techniques like NOESY/ROESY can establish through-space correlations to confirm stereochemistry, while Diffusion-Ordered Spectroscopy (DOSY) can help analyze complex reaction mixtures. numberanalytics.com For highly reactive species, techniques like rapid-injection NMR or cryo-NMR may be employed to obtain structural information before decomposition occurs. Hyphenated techniques like LC-NMR are also powerful for analyzing and identifying components of a complex reaction mixture. pitt.edu
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are becoming increasingly predictive for modeling reaction mechanisms. mit.edu These models can calculate the energies of potential intermediates and transition states, helping to distinguish between different possible pathways. When combined with experimental data from in situ spectroscopy or NMR, computational modeling provides a powerful synergistic approach to fully characterize a reaction mechanism, guiding the rational design of improved synthetic methods. mit.edu
This table outlines advanced techniques and their specific applications in studying the chemistry of this compound.
| Technique | Information Provided | Application Example |
| In Situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. rsc.orgnih.gov | Monitoring the rate of a ring-closing metathesis reaction by tracking the disappearance of alkene vibrational modes. |
| 2D NMR (NOESY/ROESY) | Through-space proton-proton correlations, confirming relative stereochemistry. numberanalytics.com | Confirming the exo or endo configuration of a substituent introduced onto the bicyclic ring. |
| Diffusion-Ordered Spectroscopy (DOSY) | Separates NMR signals of different species in a mixture based on their diffusion coefficients. numberanalytics.com | Identifying oligomeric byproducts or catalyst aggregates in a reaction mixture. |
| Computational Modeling (DFT) | Geometries, energies, and spectroscopic properties of transition states and intermediates. mit.edu | Predicting the most likely site of C-H activation by a rhodium catalyst and rationalizing the observed regioselectivity. |
| LC-MS/NMR | Separation and structural elucidation of individual components in a complex mixture. pitt.edu | Identifying and characterizing minor byproducts formed during a multi-step synthesis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
